molecular formula C7H6BrN3O B13614955 1-Azido-4-bromo-2-methoxybenzene

1-Azido-4-bromo-2-methoxybenzene

Cat. No.: B13614955
M. Wt: 228.05 g/mol
InChI Key: LIYXKNVKERSLOW-UHFFFAOYSA-N
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Description

1-Azido-4-bromo-2-methoxybenzene is an organic compound with the molecular formula C7H6BrN3O It is a derivative of benzene, featuring an azido group (-N3), a bromine atom, and a methoxy group (-OCH3) attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-4-bromo-2-methoxybenzene can be synthesized through a multi-step process involving the introduction of the azido group, bromine atom, and methoxy group onto the benzene ring. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-4-bromo-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), methanol (CH3OH), sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4).

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Reduction: 1-Amino-4-bromo-2-methoxybenzene.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

1-Azido-4-bromo-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azido-4-bromo-2-methoxybenzene involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state . The bromine and methoxy groups can also influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Uniqueness: 1-Azido-4-bromo-2-methoxybenzene is unique due to the combination of the azido, bromine, and methoxy groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

1-azido-4-bromo-2-methoxybenzene

InChI

InChI=1S/C7H6BrN3O/c1-12-7-4-5(8)2-3-6(7)10-11-9/h2-4H,1H3

InChI Key

LIYXKNVKERSLOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)N=[N+]=[N-]

Origin of Product

United States

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